molecular formula C18H38N2O4 B1633754 Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) CAS No. 13188-60-8

Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)

Cat. No. B1633754
CAS RN: 13188-60-8
M. Wt: 346.5 g/mol
InChI Key: ZMUCVNSKULGPQG-UHFFFAOYSA-N
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Patent
US05612105

Procedure details

An autoclave was charged with 5.0 kg of ε-caprolactam, 9.5 kg of 12-aminododecanoic acid and 1.0 kg of water, the temperature was increased gradually to 260° C. and then the internal pressure was adjusted to 4 kg/cm2 2 hours thereafter. After 2 hours of reaction at 260° C., generated steam was gradually removed, and the pressure was adjusted to atmospheric pressure and then to a reduced pressure for 1.5 hours of reaction, thereby obtaining a nylon 6/12 polymer.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
1 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[OH2:24]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:24].[CH2:12]([CH2:11][CH2:10][NH2:9])[CH2:13][CH2:14][CH2:15][NH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
9.5 kg
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Name
Quantity
1 kg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 4 kg/cm2 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After 2 hours of reaction at 260° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was gradually removed
CUSTOM
Type
CUSTOM
Details
to a reduced pressure for 1.5 hours of reaction
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05612105

Procedure details

An autoclave was charged with 5.0 kg of ε-caprolactam, 9.5 kg of 12-aminododecanoic acid and 1.0 kg of water, the temperature was increased gradually to 260° C. and then the internal pressure was adjusted to 4 kg/cm2 2 hours thereafter. After 2 hours of reaction at 260° C., generated steam was gradually removed, and the pressure was adjusted to atmospheric pressure and then to a reduced pressure for 1.5 hours of reaction, thereby obtaining a nylon 6/12 polymer.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
1 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].[OH2:24]>>[CH2:16]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:24].[CH2:12]([CH2:11][CH2:10][NH2:9])[CH2:13][CH2:14][CH2:15][NH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
9.5 kg
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Name
Quantity
1 kg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 4 kg/cm2 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After 2 hours of reaction at 260° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was gradually removed
CUSTOM
Type
CUSTOM
Details
to a reduced pressure for 1.5 hours of reaction
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.